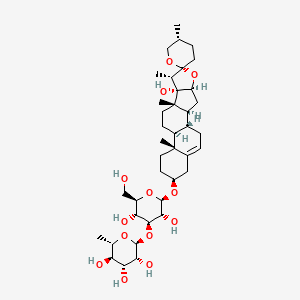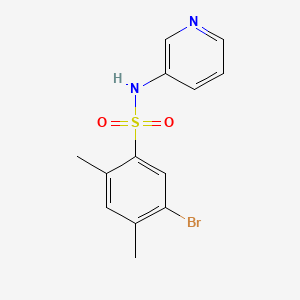
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide, also known as BDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. BDP is a sulfonamide derivative that has been synthesized using various methods. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide is not fully understood. However, it has been suggested that 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide acts as a fluorescent probe by binding to metal ions such as Cu(II) and Zn(II) and forming a complex. The complex then emits fluorescence upon excitation with light. As a selective inhibitor of carbonic anhydrase IX, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide binds to the active site of the enzyme and inhibits its activity. The inhibition of carbonic anhydrase IX activity has been shown to reduce tumor growth in vitro and in vivo.
Biochemical and Physiological Effects:
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have minimal toxicity in vitro and in vivo. However, it has been reported to induce cell death in cancer cells by inhibiting carbonic anhydrase IX activity. Additionally, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide in laboratory experiments is its high selectivity for metal ions such as Cu(II) and Zn(II). Additionally, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe probe for biological samples. However, one of the limitations of using 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide in scientific research. One potential direction is the development of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide-based fluorescent probes for the detection of other metal ions in biological samples. Additionally, the use of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a selective inhibitor of carbonic anhydrase IX has shown promise in cancer therapy. Further research is needed to determine the efficacy of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a therapeutic agent for cancer. Finally, the use of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a ligand for the synthesis of MOFs has potential applications in gas storage, separation, and catalysis. Further research is needed to optimize the synthesis of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide-based MOFs for these applications.
Conclusion:
In conclusion, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide, or 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has potential applications as a fluorescent probe, selective inhibitor of carbonic anhydrase IX, and ligand for the synthesis of MOFs. Further research is needed to fully understand the potential applications of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide in scientific research.
Méthodes De Synthèse
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been synthesized using various methods. One of the most commonly used methods is the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-pyridinamine in the presence of a base such as triethylamine. The reaction yields 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a white solid with a high yield. Other methods include the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-pyridinecarboxamide or 3-pyridinylamine in the presence of a base.
Applications De Recherche Scientifique
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as Cu(II) and Zn(II) in biological samples. 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has also been used as a selective inhibitor of carbonic anhydrase IX, which is a potential target for cancer therapy. Additionally, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis.
Propriétés
IUPAC Name |
5-bromo-2,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-6-10(2)13(7-12(9)14)19(17,18)16-11-4-3-5-15-8-11/h3-8,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUKETDENHESLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=CC=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4R,9S,10R,13S)-11,15-Dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B602776.png)
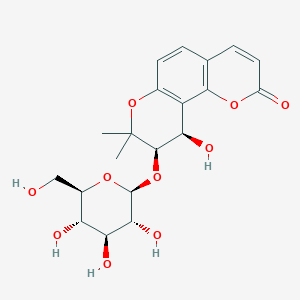

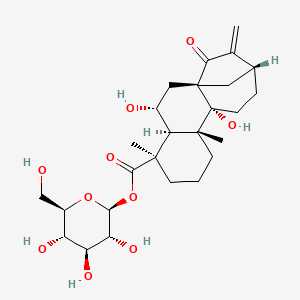

![[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B602784.png)

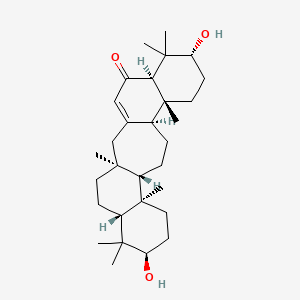
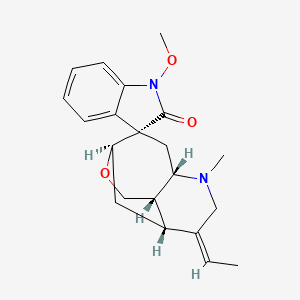
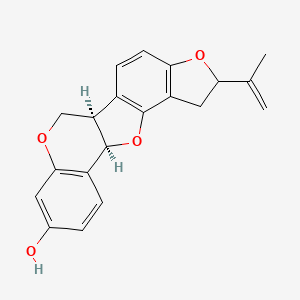
![(1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B602794.png)
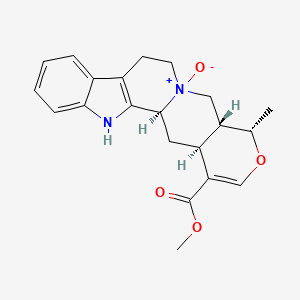
![1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol](/img/structure/B602798.png)
